molecular formula C4H7N5O2 B147750 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide CAS No. 138220-11-8

4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide

Cat. No. B147750
M. Wt: 157.13 g/mol
InChI Key: HXQOMLJSCBWLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide, also known as AMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide is not fully understood. However, it has been suggested that 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide in lab experiments is its versatility. It can be used in a wide range of applications, from cancer research to material science. However, one of the limitations of using 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of laboratory personnel and the environment.

Future Directions

There are a number of potential future directions for research on 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide. One area of interest is the development of novel chemotherapy drugs that incorporate 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide as a key component. Additionally, further research is needed to fully understand the mechanism of action of 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide and its potential applications in the treatment of metabolic disorders. Finally, there is potential for the development of new materials based on 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide, which could have a wide range of industrial applications.

Synthesis Methods

4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide can be synthesized through a variety of methods, including the reaction of 3-methyl-4-nitro-5-oxo-1,2,4-triazole with hydrazine hydrate, followed by the addition of ammonium carbonate. Alternatively, 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide can be synthesized through the reaction of 4-amino-3-methyl-5-oxo-1,2,4-triazole with chloroformic acid.

Scientific Research Applications

4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been used in the development of novel chemotherapy drugs. Additionally, 4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide has been studied for its potential use in the treatment of diabetes and other metabolic disorders.

properties

CAS RN

138220-11-8

Product Name

4-Amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide

Molecular Formula

C4H7N5O2

Molecular Weight

157.13 g/mol

IUPAC Name

4-amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C4H7N5O2/c1-2-7-9(3(5)10)4(11)8(2)6/h6H2,1H3,(H2,5,10)

InChI Key

HXQOMLJSCBWLLD-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)N1N)C(=O)N

Canonical SMILES

CC1=NN(C(=O)N1N)C(=O)N

synonyms

1H-1,2,4-Triazole-1-carboxamide,4-amino-4,5-dihydro-3-methyl-5-oxo-(9CI)

Origin of Product

United States

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